molecular formula C21H34O4 B034503 11-deoxy-11-methylene Prostaglandin D2

11-deoxy-11-methylene Prostaglandin D2

Cat. No.: B034503
M. Wt: 350.5 g/mol
InChI Key: ROZAFJXVUNORLT-SFIVEXQWSA-N
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Mechanism of Action

Target of Action

The primary targets of 11-deoxy-11-methylene Prostaglandin D2 are the DP1 and DP2 receptors . These receptors are coupled to adenylyl cyclase and are present on eosinophils, basophils, and Th2 cells . The interaction with these receptors results in cell activation and migration .

Mode of Action

This compound is a chemically stable, isosteric analogue of Prostaglandin 2 . It replaces the 11-keto group with an exocyclic methylene . This compound significantly stimulates the storage of fats, especially when the production of fats is suppressed in the presence of Indomethacin .

Biochemical Pathways

The compound is involved in the adipogenesis pathway . It stimulates the storage of fats, which is a crucial part of the adipogenesis process . The compound’s effect on this pathway is significant, especially when the production of fats is suppressed .

Pharmacokinetics

It is known to be a chemically stable compound . This stability likely contributes to its bioavailability and efficacy.

Result of Action

The compound’s action results in the stimulation of fat storage . This is particularly notable when the production of fats is suppressed, such as in the presence of Indomethacin . The compound’s action on the DP1 and DP2 receptors also results in cell activation and migration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of Indomethacin, a nonsteroidal anti-inflammatory drug, can enhance the compound’s stimulatory effect on fat storage . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-deoxy-11-methylene Prostaglandin D2 involves the replacement of the 11-keto group in Prostaglandin D2 with an exocyclic methylene group. This is typically achieved through a series of organic reactions, including reduction and methylenation steps .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely involves standard organic synthesis techniques used in the pharmaceutical industry. These methods would include the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 11-deoxy-11-methylene Prostaglandin D2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of methylene-substituted compounds .

Scientific Research Applications

11-deoxy-11-methylene Prostaglandin D2 has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 11-deoxy-11-methylene Prostaglandin D2 is unique due to its enhanced stability and specific receptor interactions. This makes it particularly useful for long-term studies and applications where stability is crucial .

Properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZAFJXVUNORLT-SFIVEXQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-deoxy-11-methylene Prostaglandin D2
Reactant of Route 2
11-deoxy-11-methylene Prostaglandin D2
Reactant of Route 3
11-deoxy-11-methylene Prostaglandin D2
Reactant of Route 4
11-deoxy-11-methylene Prostaglandin D2
Reactant of Route 5
11-deoxy-11-methylene Prostaglandin D2
Reactant of Route 6
11-deoxy-11-methylene Prostaglandin D2
Customer
Q & A

Q1: How does 11-deoxy-11-methylene-PGD2 interact with its targets and what are the downstream effects?

A1: 11-deoxy-11-methylene-PGD2 interacts with the D-prostanoid receptors, DP1 and DP2. [] While it exhibits some agonist activity at DP2, it acts primarily as a DP2 antagonist. [] This antagonistic activity at DP2 has been linked to the suppression of adipogenesis in 3T3-L1 cells. [] The compound also impacts DP1 expression, potentially contributing to its anti-adipogenic effects. []

Q2: How does the stability of 11-deoxy-11-methylene-PGD2 compare to PGD2?

A2: 11-deoxy-11-methylene-PGD2 demonstrates higher stability compared to PGD2. [] This enhanced stability is attributed to its resistance to spontaneous transformation into PGJ2 derivatives. [] This increased stability makes it a more potent suppressor of adipogenesis compared to PGD2 when added during the differentiation phase. []

Q3: Are there any known structure-activity relationships for 11-deoxy-11-methylene-PGD2?

A3: Research indicates that modifications to the 9-hydroxyl and 11-oxo groups of PGD2 can significantly impact its activity at DP1 and DP2 receptors. [] For instance, replacing the 11-oxo group with a CH2 group, as seen in 11-deoxy-11-methylene-PGD2, results in a loss of DP1 and DP2 agonist activity while conferring DP2 antagonist activity. []

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